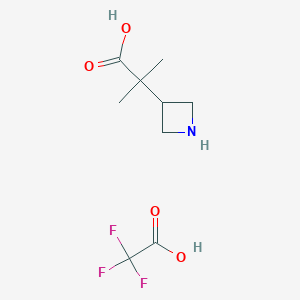

2-(Azetidin-3-yl)-2-methylpropanoic acid tfa

CAS No.: 2225878-90-8

Cat. No.: VC11657512

Molecular Formula: C9H14F3NO4

Molecular Weight: 257.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225878-90-8 |

|---|---|

| Molecular Formula | C9H14F3NO4 |

| Molecular Weight | 257.21 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)-2-methylpropanoic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C7H13NO2.C2HF3O2/c1-7(2,6(9)10)5-3-8-4-5;3-2(4,5)1(6)7/h5,8H,3-4H2,1-2H3,(H,9,10);(H,6,7) |

| Standard InChI Key | YHEAGWMBZMHFNR-UHFFFAOYSA-N |

| SMILES | CC(C)(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC(C)(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

2-(Azetidin-3-yl)-2-methylpropanoic acid trifluoroacetate consists of a four-membered azetidine ring substituted at the 3-position with a 2-methylpropanoic acid group, paired with a trifluoroacetic acid (TFA) counterion . The zwitterionic nature of the compound arises from the protonated azetidine nitrogen and the deprotonated carboxylic acid group, stabilized by the TFA anion.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄F₃NO₄ |

| Molecular Weight | 257 Da |

| LogP | -2.07 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 49 Ų |

| Rotatable Bonds | 3 |

The low LogP value indicates high hydrophilicity, which is consistent with its zwitterionic character and polar functional groups . The presence of the TFA counterion enhances solubility in organic solvents, making it suitable for reaction media in synthetic chemistry .

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via a multi-step protocol involving azetidine ring formation, carboxylation, and salt formation with TFA. A patent by describes a related process for synthesizing fluoromethyl-substituted azetidines, which shares methodological parallels:

-

Azetidine Ring Formation: Cyclization of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate using sulfonylation reagents (e.g., methanesulfonyl chloride) .

-

Carboxylation: Introduction of the 2-methylpropanoic acid moiety via nucleophilic substitution or coupling reactions.

-

Deprotection and Salt Formation: Acidic cleavage of the tert-butoxycarbonyl (Boc) group using TFA, yielding the final trifluoroacetate salt .

Critical Purification Steps

The patent highlights challenges in removing byproducts such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, which can constitute 1–5% of crude mixtures . Purification involves:

-

Aqueous Extraction: Partitioning between organic solvents (e.g., methyl tetrahydrofuran) and basic aqueous solutions (e.g., K₂CO₃) to isolate the zwitterionic product .

-

Chromatography: Use of silica gel or reverse-phase columns to achieve >99% purity, as confirmed by thin-layer chromatography (TLC) and gas chromatography (GC) .

Stability and Degradation Pathways

Acidic and Basic Conditions

While the TFA salt enhances solubility, the azetidine ring’s stability under acidic conditions warrants careful evaluation. Studies on analogous zwitterionic compounds demonstrate decomposition of heterocyclic rings in pH < 2 environments, as observed in Japanese Pharmacopoeia (JP) XIV 1st fluid . For 2-(azetidin-3-yl)-2-methylpropanoic acid TFA, protonation of the azetidine nitrogen under strongly acidic conditions may lead to ring-opening reactions, necessitating storage in neutral buffers.

Thermal Stability

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s azetidine core is a key scaffold in estrogen receptor modulators. For example, it serves as a precursor to 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, an intermediate in nonsteroidal therapies for hormone-dependent cancers . The TFA salt form facilitates purification and subsequent coupling reactions due to its solubility profile.

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H NMR (DMSO-d₆) displays characteristic signals for the azetidine ring (δ 3.2–3.5 ppm) and TFA counterion (δ 1.5 ppm for CF₃) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 257.1 [M+H]⁺, consistent with the molecular formula .

Future Perspectives

Targeted Modifications

-

Fluorination: Introducing fluorinated substituents could enhance metabolic stability, as seen in related azetidine derivatives .

-

Prodrug Development: Esterification of the carboxylic acid group may improve oral bioavailability.

Expanding Therapeutic Indications

Given the azetidine ring’s versatility, this compound could be explored in neurodegenerative disease drug candidates, where small heterocycles are increasingly prioritized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume